molecular formula C9H7ClN2S B3044947 N-(4-chlorophenyl)thiazol-2-amine CAS No. 100585-58-8

N-(4-chlorophenyl)thiazol-2-amine

Cat. No.: B3044947
CAS No.: 100585-58-8
M. Wt: 210.68 g/mol
InChI Key: DZCHHZPRYALHIU-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)thiazol-2-amine is a heterocyclic compound featuring a thiazole ring substituted with a 4-chlorophenyl group at position 4 and an amine group at position 2. This scaffold is of significant interest in medicinal chemistry due to its versatility in forming derivatives with diverse biological activities. The compound is synthesized via cyclization reactions, often involving p-nitro acetophenone and thiourea, yielding high purity (94%) under optimized conditions . Its molecular weight is 225.72 g/mol, and it exhibits a melting point of 168–170°C . Structural confirmation is achieved through FT-IR, NMR (¹H and ¹³C), and elemental analysis .

Properties

IUPAC Name

N-(4-chlorophenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2S/c10-7-1-3-8(4-2-7)12-9-11-5-6-13-9/h1-6H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZCHHZPRYALHIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30541476
Record name N-(4-Chlorophenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30541476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100585-58-8
Record name N-(4-Chlorophenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30541476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Classic Hantzsch Protocol

A mixture of 2-bromo-1-(4-chlorophenyl)ethanone (0.01 mol) and thiourea (0.125 mol) in methanol is refluxed for 8 hours. The reaction progress is monitored via thin-layer chromatography (TLC). Post-reaction, the solvent is distilled, and the crude product is recrystallized from ethanol to yield white crystals (93% yield, m.p. 154°C).

Key analytical data :

  • IR (KBr) : 3459–3464 cm⁻¹ (N–H stretch), 723 cm⁻¹ (C–Cl stretch).
  • ¹H NMR (DMSO-d₆) : δ 7.34 (s, thiazole CH), 7.50–7.78 (m, aromatic H), 9.01 (s, NH₂).

Iodine-Catalyzed Modification

A modified approach uses iodine (0.1 mol) as a catalyst with p-bromoacetophenone (0.1 mol) and thiourea (0.2 mol) refluxed for 12 hours. The product is washed with diethyl ether and precipitated using ammonium hydroxide. While yields are comparable (~90%), this method reduces side products by enhancing thiourea reactivity.

Alternative Synthetic Pathways

Suzuki-Miyaura Coupling

Though less common, palladium-catalyzed cross-coupling has been explored for functionalized thiazoles. For example, a Suzuki-Miyaura reaction between 4-(4-chlorophenyl)thiazole-2-amine and aryl boronic esters under inert atmospheres achieves selective arylation. While this method is more complex, it enables access to structurally diverse analogs.

Microwave-Assisted Synthesis

Emerging techniques employ microwave irradiation to accelerate cyclocondensation. A 2019 study demonstrated a 30-minute reaction using 2-chloro-1-(4-chlorophenyl)ethanone and thiourea in dimethylformamide (DMF), achieving 88% yield. This method reduces energy consumption but requires specialized equipment.

Reaction Optimization and Mechanistic Insights

Solvent Effects

  • Methanol : Favors high yields (93%) due to polar aprotic properties.
  • Ethanol : Lower yields (85%) but improves crystallinity.
  • Water : Rarely used due to poor thiourea solubility.

Temperature and Time

  • Reflux (60–80°C) : Optimal for complete conversion within 8–12 hours.
  • Room temperature : Incomplete reactions, requiring prolonged stirring (>24 hours).

Catalysts

  • Iodine : Enhances electrophilicity of α-haloketones, reducing reaction time.
  • Triethylamine : Neutralizes HCl byproducts, preventing side reactions.

Analytical Validation and Quality Control

Spectroscopic Characterization

Technique Key Findings
IR Spectroscopy N–H (3459 cm⁻¹), C–S–C (1498 cm⁻¹), C–Cl (723 cm⁻¹)
¹H NMR Aromatic protons at δ 7.50–7.78, thiazole CH at δ 7.34, NH₂ at δ 9.01
Mass Spectrometry Molecular ion peak at m/z 222.26 (M⁺), confirming molecular weight

Purity Assessment

  • Elemental Analysis : C (48.58%), H (4.42%), N (25.19%) vs. theoretical C (51.31%), H (3.35%), N (13.36%). Discrepancies suggest residual solvent or byproducts.
  • HPLC : Purity >95% achieved via recrystallization.

Comparative Analysis of Methods

Method Yield Time Advantages Limitations
Classic Hantzsch 93% 8 h High yield, simple setup Long reaction time
Iodine-Catalyzed 90% 12 h Reduced side products Requires iodine removal
Microwave-Assisted 88% 0.5 h Rapid synthesis Specialized equipment needed

Industrial and Research Applications

This compound serves as a precursor for antimicrobial agents, anticancer drugs, and organic semiconductors. Its scalability is demonstrated in multi-kilogram batches using continuous flow reactors.

Scientific Research Applications

N-(4-chlorophenyl)thiazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)thiazol-2-amine involves its interaction with various molecular targets. It can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to anti-inflammatory effects. Additionally, it can interfere with the DNA replication process in cancer cells, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

The physical properties of thiazol-2-amine derivatives vary significantly with substituents. For example:

  • 4-(4-Fluorophenyl)thiazol-2-amine : Molecular weight 210.26 g/mol, melting point 162–164°C .
  • 4-(4-Methoxyphenyl)thiazol-2-amine : Molecular weight 221.28 g/mol, melting point 172–174°C .
  • 4-(p-Tolyl)thiazol-2-amine : Molecular weight 205.28 g/mol, melting point 156–158°C .

The introduction of electron-withdrawing groups (e.g., -Cl, -Br) increases melting points compared to electron-donating groups (-OCH₃, -CH₃). For instance, Schiff base derivatives of N-(4-chlorophenyl)thiazol-2-amine (e.g., Z4–Z7 in ) exhibit lower yields (32–58%) and melting points (105–210°C) due to steric and electronic effects from bromine substituents .

Structural Modifications and Pharmacological Outcomes

  • Benzoimidazo-Thiazole Derivatives : Compounds like N-(4-Chlorophenyl)-3-(4-fluorophenyl)benzo[d]imidazo[2,1-b]thiazol-2-amine (4g in ) show enhanced thermal stability (melting point 222–224°C) due to fused aromatic systems .
  • Triazole Hybrids : 4-(4-Chlorophenyl)-N,N-di(prop-2-ynyl)thiazol-2-amine (2b in ) features a triazolyl group, contributing to anti-inflammatory activity via COX-2 inhibition .

Key Data Tables

Table 1: Physical Properties of Selected Thiazol-2-amine Derivatives

Compound Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Substituents Reference
This compound 225.72 168–170 94 4-Cl-C₆H₄
4-(4-Fluorophenyl)thiazol-2-amine 210.26 162–164 88 4-F-C₆H₄
N-(4-Bromophenyl)benzo[d]thiazol-2-amine 319.20 208–209 N/A 4-Br-C₆H₄, fused benzo ring
Z4 (Schiff base derivative) 432.70 139–141 32 2,6-dibromo substituent

Biological Activity

N-(4-chlorophenyl)thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods involving thiazole derivatives. The introduction of the 4-chlorophenyl group enhances its biological activity by influencing its physicochemical properties, which are crucial for interaction with biological targets.

Synthetic Pathways

  • Condensation Reactions : The synthesis often involves condensation reactions between thiourea derivatives and appropriate aromatic aldehydes.
  • Substitution Reactions : The introduction of the 4-chlorophenyl group can be achieved through nucleophilic substitution methods.

Biological Activities

This compound exhibits a range of biological activities, particularly in anticancer, antimicrobial, and enzyme inhibition studies.

1. Anticancer Activity

Research has shown that derivatives of thiazole compounds, including this compound, possess significant antiproliferative effects against various cancer cell lines.

  • Mechanism : The compound acts as a tubulin inhibitor, disrupting microtubule dynamics and inducing cell cycle arrest in the G2/M phase. For instance, a related compound demonstrated IC50 values ranging from 0.36 to 0.86 µM against three human cancer cell lines .
CompoundCell LineIC50 (µM)
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amineSGC-79010.36 - 0.86

2. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains.

  • Inhibition Studies : It has shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives exhibited Minimum Inhibitory Concentration (MIC) values between 4-64 μg/ml .
Bacterial StrainMIC (µg/ml)
S. aureus16
E. coli32
K. aerogenes64

3. Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes.

  • DNase I Inhibition : Eleven new derivatives were synthesized and evaluated for their inhibitory properties towards bovine pancreatic DNase I, with some compounds showing potent inhibition with IC50 values in the nanomolar range .
CompoundIC50 (nM)
Compound 2050
Compound 18100

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in various therapeutic contexts:

  • Anticancer Studies : A study reported that thiazole derivatives could effectively inhibit tubulin polymerization, leading to significant anticancer effects in vitro .
  • Antimicrobial Efficacy : Another research highlighted the broad-spectrum antimicrobial properties of thiazole derivatives, indicating their potential use in treating infections caused by resistant bacterial strains .
  • Molecular Docking Studies : Advanced computational techniques such as molecular docking have been employed to elucidate the binding interactions between this compound and target enzymes like DNase I and lipoxygenase (5-LO), confirming the importance of structural features for biological activity .

Q & A

Basic: What are the standard synthetic methodologies for N-(4-chlorophenyl)thiazol-2-amine?

Answer: The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting 4-chlorophenylthiourea derivatives with α-haloketones or α-bromoacetophenones in ethanol under reflux. For example, bromine-mediated cyclization of p-acetophenone and thiourea yields the thiazole core . Catalyst-free methods using NaF in water/methanol mixtures (1:1 v/v) have also achieved 99% yields within minutes, offering a green chemistry advantage . Post-synthesis, purification via column chromatography (e.g., hexane/ethyl acetate) is standard .

Basic: Which spectroscopic techniques are critical for characterizing this compound derivatives?

Answer: Key techniques include:

  • IR Spectroscopy : Identifies NH stretches (3126–3433 cm⁻¹), C=N (1494–1665 cm⁻¹), and aromatic C=C (1476–1585 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms substituent positions. For example, thiazole protons resonate at δ 7.26–7.93 ppm, while exocyclic NH appears as a singlet (δ ~10.5–10.9 ppm) .
  • Elemental Analysis : Validates purity (e.g., C: 49.20–63.24%, N: 9.11–13.51%) .
  • LCMS/HRMS : Determines molecular ion peaks (e.g., [M+H]⁺ at m/z 366.00 for nitro-substituted analogs) .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer: Discrepancies in MIC values or inhibition efficacy often arise from structural variations (e.g., substituent electronegativity) or assay conditions. For example:

  • Electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl ring enhance antibacterial activity against S. aureus (MIC: 2–8 µg/mL) compared to electron-donating groups (-OCH₃) .
  • Solvent polarity in MIC assays (e.g., DMSO vs. aqueous buffers) impacts compound solubility and bioavailability. Standardizing protocols (e.g., CLSI guidelines) minimizes variability .
  • Dose-response curves and time-kill assays provide deeper insights into potency thresholds and pharmacodynamics .

Advanced: What crystallographic challenges arise in determining the structure of this compound derivatives?

Answer: Key issues include:

  • Disorder in aromatic rings : Common in halogen-substituted analogs (e.g., 4-chlorophenyl), requiring high-resolution data (e.g., synchrotron sources) and SHELXL refinement .
  • Hydrogen bonding networks : NH groups form intermolecular bonds with thiazole S or Cl atoms, influencing packing. ORTEP-3 visualizes these interactions but may require manual adjustment of thermal ellipsoids .
  • Twinned crystals : Frequently observed in derivatives with bulky substituents (e.g., 3,4-dichlorophenyl). Programs like TWINABS improve data integration .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound for antiparasitic activity?

Answer: SAR strategies include:

  • Substituent variation : Introducing -CF₃ or -NO₂ at the 4-position increases lipophilicity, enhancing penetration into Leishmania membranes (SI >7 vs. mammalian cells) .
  • Heterocyclic fusion : Benzo[d]imidazo[2,1-b]thiazole hybrids improve DNA intercalation, as seen in analogs with MICs <1 µM against Trypanosoma cruzi .
  • Molecular docking : Targeting enzymes like FabH (β-ketoacyl-ACP synthase) identifies key interactions (e.g., hydrogen bonds with Thr³⁰⁶, hydrophobic contacts with Leu¹⁵⁰) .

Basic: What in vitro assays are used to evaluate the antibacterial efficacy of this compound derivatives?

Answer: Standard assays include:

  • Disk diffusion : Measures zone of inhibition (ZOI) against Gram-positive (e.g., S. aureus MCC 2043) and Gram-negative (e.g., E. coli MTCC 443) strains .
  • MIC determination : Broth microdilution in 96-well plates quantifies the lowest concentration inhibiting visible growth (e.g., MIC = 4 µg/mL for compound 5g) .
  • Time-kill kinetics : Tracks bactericidal effects over 24 hours to distinguish static vs. cidal activity .

Advanced: How do researchers address discrepancies between computational predictions and experimental bioactivity data?

Answer: Mitigation strategies involve:

  • Conformational sampling : MD simulations (e.g., 100 ns runs) account for ligand flexibility in docking studies, reducing false positives .
  • Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., hydroxylated derivatives) that may contribute to observed activity .
  • QSAR validation : Leave-one-out cross-validation (LOO-CV) ensures model robustness (R² >0.8) .

Basic: What are the key considerations for scaling up the synthesis of this compound?

Answer: Critical factors include:

  • Solvent selection : Ethanol or water/methanol mixtures reduce toxicity and cost .
  • Catalyst recycling : NaF in catalyst-free methods minimizes waste .
  • Purification : FCC with gradient elution (hexane/EtOAc) ensures scalability without compromising yield .

Advanced: What mechanistic insights explain the antileishmanial activity of this compound derivatives?

Answer: Proposed mechanisms include:

  • Mitochondrial disruption : Inhibition of cytochrome b redox activity in Leishmania amastigotes .
  • Topoisomerase II inhibition : Thiazole analogs intercalate DNA, inducing double-strand breaks (IC₅₀: 0.8–2.5 µM) .
  • ROS generation : Electron-withdrawing substituents (e.g., -Cl) enhance oxidative stress, triggering apoptosis .

Advanced: How can researchers design analogs to overcome bacterial resistance to this compound?

Answer: Strategies include:

  • Bioisosteric replacement : Substituting thiazole with selenazole improves activity against methicillin-resistant S. aureus (MRSA) .
  • Efflux pump inhibitors : Co-administration with phenylalanine-arginine β-naphthylamide (PAβN) reduces MICs 4–8 fold .
  • Prodrug approaches : Esterification of NH groups enhances membrane permeability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-(4-chlorophenyl)thiazol-2-amine
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